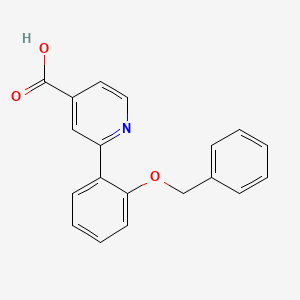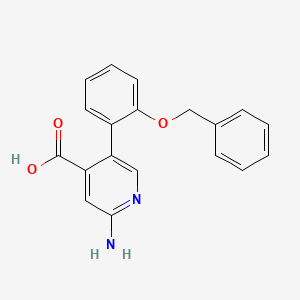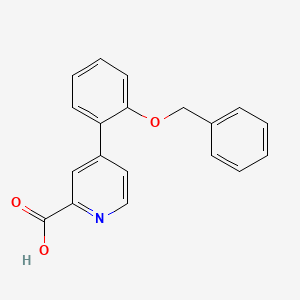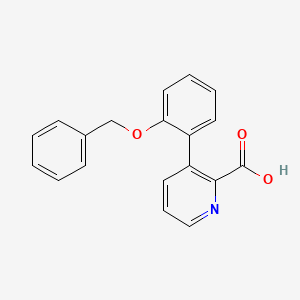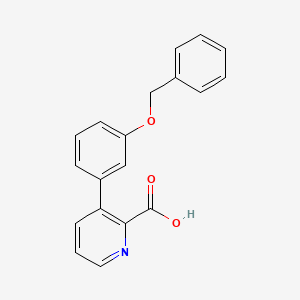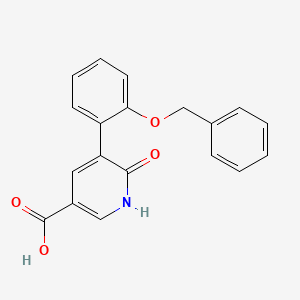
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid (5-BHNA) is an organic compound with a molecular formula of C14H15NO4. It is an important intermediate in the synthesis of drugs and other compounds. 5-BHNA is a white solid with a melting point of 135-137°C and a boiling point of 247-249°C. It is soluble in water, methanol, and ethanol, and is slightly soluble in acetone and chloroform.
Applications De Recherche Scientifique
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the antioxidant and anti-inflammatory agent 5-bromo-2-hydroxy-6-nitrobenzoic acid. It has also been used in the synthesis of the anti-cancer drug 5-bromo-2-hydroxy-6-nitrobenzoic acid-3-methyl-4-thiazol-2-yl-acetate. Additionally, it has been used in the synthesis of the anti-hypertensive drug 5-bromo-2-hydroxy-6-nitrobenzoic acid-3-methyl-4-thiazol-2-yl-acetate.
Mécanisme D'action
The mechanism of action of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to be a prodrug and is converted to the active metabolite 5-bromo-2-hydroxy-6-nitrobenzoic acid in the body. This metabolite is believed to act as an antioxidant, anti-inflammatory, and anti-hypertensive agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% have not been extensively studied. However, it is believed to have antioxidant, anti-inflammatory, and anti-hypertensive effects. It may also have a protective effect against oxidative stress and damage, and may have a role in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a relatively low melting point. However, it is toxic and should be handled with caution.
Orientations Futures
The future directions for 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to elucidate its mechanism of action and to develop more efficient and cost-effective synthesis methods. Finally, research is needed to explore potential uses of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% in the pharmaceutical industry.
Méthodes De Synthèse
5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid, 95% is synthesized from two different methods. The first method involves the use of a Grignard reaction to form the ester from benzyl bromide and 2-hydroxy-6-nitrobenzoic acid. The second method involves the use of a Wittig reaction to form the ester from benzyl bromide and 2-hydroxy-6-nitrobenzoic acid.
Propriétés
IUPAC Name |
6-oxo-5-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18-16(10-14(11-20-18)19(22)23)15-8-4-5-9-17(15)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSINIOIYQRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688416 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-74-4 |
Source


|
| Record name | 5-[2-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






